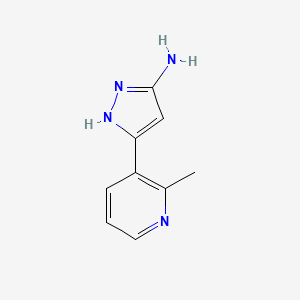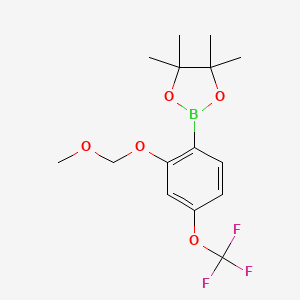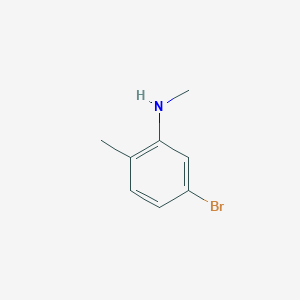
(5-Bromo-2-methyl-phenyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methyl-phenyl)-methyl-amine: is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methyl-phenyl)-methyl-amine typically involves the bromination of 2-methylphenyl-methyl-amine. The process can be carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions often include a controlled temperature range to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-2-methyl-phenyl)-methyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the amine group to an imine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized products such as nitroso or nitro derivatives.
- Reduced products such as imines or dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry: (5-Bromo-2-methyl-phenyl)-methyl-amine is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic amines on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methyl-phenyl)-methyl-amine involves its interaction with specific molecular targets. The bromine atom and amine group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Bromo-2-methylphenol: Similar in structure but with a hydroxyl group instead of an amine group.
5-Bromo-2-methoxyphenol: Contains a methoxy group instead of a methyl group.
2-Bromo-4-methylphenol: Differently substituted brominated phenol.
Uniqueness: (5-Bromo-2-methyl-phenyl)-methyl-amine is unique due to the presence of both a bromine atom and an amine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10BrN |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
5-bromo-N,2-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 |
Clé InChI |
DCIICBHFLJQIKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


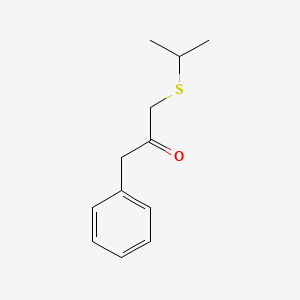
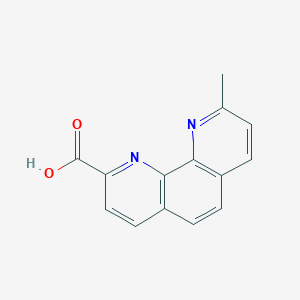
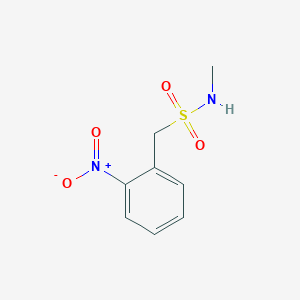

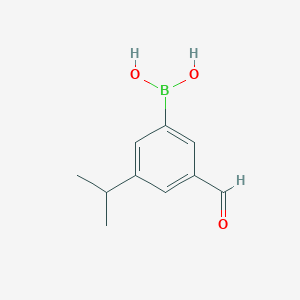
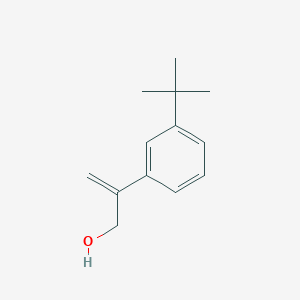
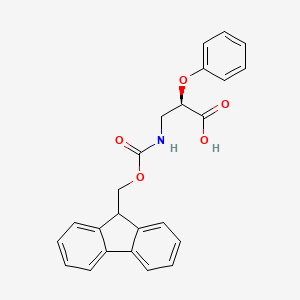

![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13477153.png)
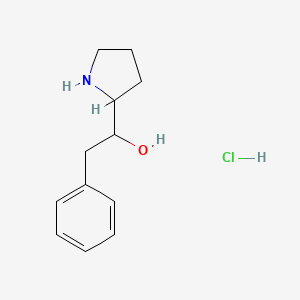
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
